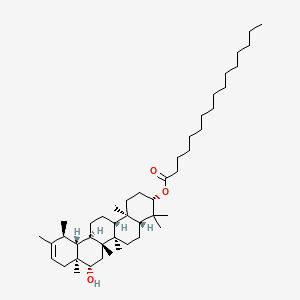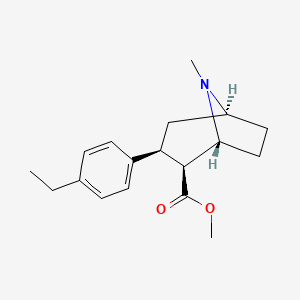
4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the desired level of purity required for its applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride is unique due to its specific ring structure and the presence of both phenyl and tolyl groups. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
| 70547-13-6 | |
Fórmula molecular |
C24H22ClNS |
Peso molecular |
392.0 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-4-phenyl-3,4-dihydro-1H-[1]benzothiolo[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C24H21NS.ClH/c1-17-11-13-19(14-12-17)25-15-21(18-7-3-2-4-8-18)24-22(16-25)20-9-5-6-10-23(20)26-24;/h2-14,21H,15-16H2,1H3;1H |
Clave InChI |
ZJNJFKFSMZBWPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(C3=C(C2)C4=CC=CC=C4S3)C5=CC=CC=C5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







